![molecular formula C16H24N2O4S B5606449 1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5606449.png)
1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide is a compound of interest in the field of chemistry and pharmacology due to its unique molecular structure and potential bioactive properties. The compound consists of a piperidinecarboxamide moiety substituted with a methoxy-trimethylphenylsulfonyl group, indicating a complex synthesis pathway and a variety of chemical and physical properties to explore.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multi-step reactions, starting with the coupling of halogenated benzenesulfonyl chloride with piperidine under controlled conditions to form the sulfonamide core, followed by substitution reactions to introduce various functional groups (H. Khalid et al., 2013). These methods highlight the complexity and versatility in synthesizing sulfonamide derivatives with piperidine nuclei, suggesting a similar approach could be applied to synthesize this compound.
Molecular Structure Analysis
Molecular structure analysis, including crystal structure studies and density functional theory (DFT) calculations, provide insights into the conformations, reactive sites, and intermolecular interactions of sulfonamide derivatives. For example, Kumara et al. (2017) detailed the crystal structure and DFT analysis of novel oxadiazolyl-piperazine derivatives, revealing chair conformations of the piperazine ring and significant intermolecular hydrogen bonding (K. Kumara et al., 2017). These findings underline the importance of structural analysis in understanding the chemical behavior of sulfonamide compounds.
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds often include substitutions, eliminations, and additions, influenced by the presence of sulfonyl and amino groups. For instance, Golub and Becker (2015) discussed the anodic methoxylation of piperidine derivatives, showcasing the role of N-acyl and N-sulfonyl groups in facilitating or hindering specific chemical transformations (T. Golub & J. Becker, 2015). This research illustrates the diverse chemical reactivity of sulfonamide derivatives under various conditions.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystallinity, are crucial for their application in pharmaceutical formulations. The solvated structures and conformational studies, such as those by Banerjee et al. (2002), provide valuable data on the physical characteristics of these compounds, including their crystallization behavior and intermolecular bonding (Surajit Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar sulfonamide compounds. Research on the synthesis and properties of benzamide derivatives, for instance, highlights the influence of the piperidine and sulfonyl groups on the compound's overall chemical behavior (S. Sonda et al., 2004).
Eigenschaften
IUPAC Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-10-9-14(11(2)12(3)15(10)22-4)23(20,21)18-7-5-13(6-8-18)16(17)19/h9,13H,5-8H2,1-4H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRVTXFQEGQSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-propoxypiperidine](/img/structure/B5606375.png)
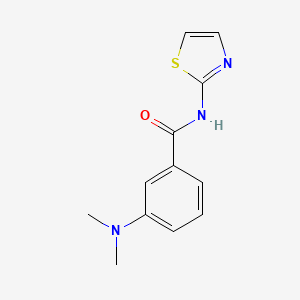
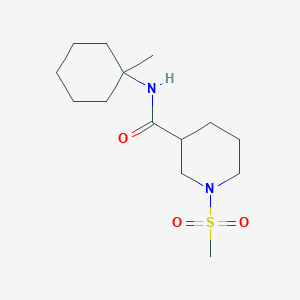
![N-[4-(difluoromethoxy)phenyl]-2-phenylacetamide](/img/structure/B5606391.png)
![N-{2-[(ethylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5606398.png)
![(3R)-1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5606423.png)
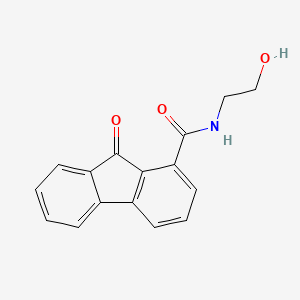


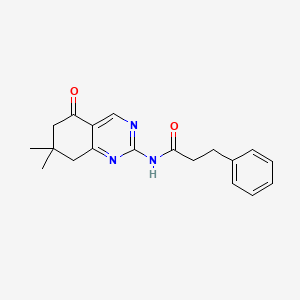

![4-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-triazen-1-yl]benzamide](/img/structure/B5606457.png)
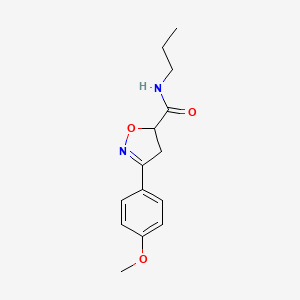
![8-benzyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5606481.png)